molecular formula C18H20ClNO2 B4722126 N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide

Cat. No.: B4722126
M. Wt: 317.8 g/mol
InChI Key: YKARPZSVNFEXTC-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide is an organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl group and a methylphenoxy group connected via a butanamide linkage

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-13-5-3-6-16(11-13)22-10-4-7-18(21)20-17-9-8-15(19)12-14(17)2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKARPZSVNFEXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 4-chloro-2-methylphenylamine and 3-methylphenol. These intermediates are then subjected to a series of reactions, including amide bond formation and etherification, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different products by adding hydrogen or removing oxygen.

    Substitution: The chloro and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-4-(3-methylphenoxy)butanamide
  • N-(2-methylphenyl)-4-(3-methylphenoxy)butanamide
  • N-(4-chloro-2-methylphenyl)-4-phenoxybutanamide

Uniqueness

N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide
Reactant of Route 2
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N-(4-chloro-2-methylphenyl)-4-(3-methylphenoxy)butanamide

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